molecular formula C13H14N2OS B5081826 6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline

6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline

Cat. No.: B5081826
M. Wt: 246.33 g/mol
InChI Key: BJQFOBHZMZZZTN-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic organic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications . This particular compound features a methoxy group at the 6th position, a methyl group at the 4th position, and a prop-2-en-1-ylsulfanyl group at the 2nd position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline typically involves multi-step organic reactions.

    Preparation of Quinazoline Core: The quinazoline core can be synthesized by cyclization of anthranilic acid derivatives with formamide or formic acid.

    Introduction of Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Introduction of Methyl Group: The methyl group can be introduced through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Introduction of Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via nucleophilic substitution using prop-2-en-1-yl thiol and a suitable leaving group on the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-2-(prop-2-en-1-ylsulfanyl)quinazoline involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

6-methoxy-4-methyl-2-prop-2-enylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-4-7-17-13-14-9(2)11-8-10(16-3)5-6-12(11)15-13/h4-6,8H,1,7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFOBHZMZZZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)SCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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